molecular formula C9H14O4 B3065288 1,2-Cycloheptanedicarboxylic acid CAS No. 3603-87-0

1,2-Cycloheptanedicarboxylic acid

Cat. No.: B3065288
CAS No.: 3603-87-0
M. Wt: 186.2 g/mol
InChI Key: PTKFWXSRNGLQIH-UHFFFAOYSA-N
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Description

1,2-Cycloheptanedicarboxylic acid is an organic compound with the molecular formula C9H14O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) attached to a cycloheptane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cycloheptanedicarboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of cycloheptane derivatives due to the scalability and efficiency of this method. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Cycloheptanedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

    Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.

    Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.

Major Products

    Oxidation: More oxidized carboxylic acids or ketones.

    Reduction: Cycloheptane-1,2-diol.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

1,2-Cycloheptanedicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-cycloheptanedicarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxyl groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1,2-Cycloheptanedicarboxylic acid can be compared with other dicarboxylic acids such as:

    1,2-Cyclohexanedicarboxylic acid: Similar structure but with a six-membered ring instead of a seven-membered ring.

    1,2-Cyclopentanedicarboxylic acid: Contains a five-membered ring, leading to different chemical behavior and applications.

    1,2-Cyclobutanedicarboxylic acid: Contains a four-membered ring, which can result in higher ring strain and different reactivity.

The uniqueness of this compound lies in its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to its smaller-ring counterparts.

Properties

IUPAC Name

cycloheptane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFWXSRNGLQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634484
Record name Cycloheptane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3603-87-0
Record name Cycloheptane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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